4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-
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Overview
Description
4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups, as well as a phosphorous atom integrated into its backbone.
Preparation Methods
The synthesis of 4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- involves several steps. One common method includes the reaction of (S)-glyceryl acetonide with bis(diisopropyl amino)(trichloroethoxy) phosphine and N-Troc-serine benzyl ester, followed by oxidation to obtain 1,2-O-isopropylidene-glycerol-3-phosphoryl-N-Troc-serine benzyl ester. This intermediate is then subjected to hydrolysis to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the oxo group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cellular processes and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The compound exerts its effects through various molecular pathways. It interacts with specific enzymes and receptors, modulating their activity. The presence of the phosphorous atom plays a crucial role in its mechanism, often involving phosphorylation and dephosphorylation processes. These interactions can influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- stands out due to its unique combination of functional groups and its specific molecular structure. Similar compounds include:
- 4,6,9-Trioxa-5-phosphanonacosa-14,17,20,23-tetraenoic acid, 2-amino-5-hydroxy-10-oxo-8-[(1-oxooctadecyl)oxy]methyl-, 5-oxide, (2S,8R,14Z,17Z,20Z,23Z)-
- 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, (2S,8R)- .
These compounds share some structural similarities but differ in their specific functional groups and molecular configurations, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C38H72NNa2O10P |
---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);;/q;2*+1/p-2/t34-,35+;;/m1../s1 |
InChI Key |
AXVYOPXBTDYYRE-ZMUMYUBJSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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